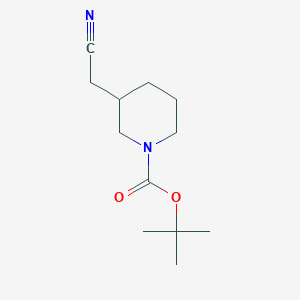

Tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2/c1-12(2,3)16-11(15)14-8-4-5-10(9-14)6-7-13/h10H,4-6,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWAQULYYWNUYFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30634978 | |

| Record name | tert-Butyl 3-(cyanomethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948015-72-3 | |

| Record name | tert-Butyl 3-(cyanomethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate

For Immediate Release

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural elucidation of tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate, a key building block in modern medicinal chemistry. By detailing the spectroscopic and spectrometric methodologies, this document serves as a crucial resource for researchers engaged in the synthesis and characterization of novel piperidine derivatives.

Physicochemical and Spectroscopic Data Summary

The structural identity of this compound is confirmed through a combination of spectroscopic techniques. The key quantitative data are summarized below.

| Property | Value |

| Molecular Formula | C₁₂H₂₀N₂O₂ |

| Molecular Weight | 224.30 g/mol |

| CAS Number | 948015-72-3 |

| ¹H NMR (CDCl₃, 500 MHz) | Predicted δ (ppm): 1.46 (s, 9H), 1.50-1.90 (m, 4H), 2.30-2.50 (m, 3H), 2.80-3.00 (m, 1H), 3.80-4.00 (m, 1H), 4.10-4.30 (m, 1H) |

| ¹³C NMR (CDCl₃, 125 MHz) | Predicted δ (ppm): 24.5, 28.4 (3C), 30.5, 35.0, 44.0, 48.0, 80.0, 118.0, 154.5 |

| IR Spectroscopy (ATR) | Predicted ν (cm⁻¹): 2975 (C-H, sp³), 2245 (C≡N), 1690 (C=O, carbamate), 1420, 1365, 1250, 1160 (C-N, C-O) |

| Mass Spectrometry (ESI) | Predicted m/z: 225.1598 [M+H]⁺, 247.1417 [M+Na]⁺ |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments within the molecule, confirming the connectivity of atoms.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire spectra on a 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.

-

¹H NMR Acquisition:

-

Set the spectral width to 16 ppm, centered at 6 ppm.

-

Use a 30-degree pulse width.

-

Set the relaxation delay to 1.0 seconds.

-

Acquire 16 scans.

-

Process the data with a line broadening of 0.3 Hz.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to 240 ppm, centered at 100 ppm.

-

Use a 30-degree pulse width with proton decoupling.

-

Set the relaxation delay to 2.0 seconds.

-

Acquire 1024 scans.

-

Process the data with a line broadening of 1.0 Hz.

-

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology:

-

Sample Preparation: Place a small amount of the neat sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Perform 32 scans with a resolution of 4 cm⁻¹.

-

Record the data as percent transmittance.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the molecular structure through fragmentation analysis.

Methodology:

-

Sample Preparation: Dissolve 1 mg of the sample in 1 mL of methanol. Further dilute to a concentration of 10 µg/mL.

-

Instrumentation: Use a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.

-

Acquisition (Positive Ion Mode):

-

Infuse the sample at a flow rate of 5 µL/min.

-

Set the capillary voltage to 3.5 kV.

-

Set the source temperature to 120 °C.

-

Acquire spectra over a mass-to-charge (m/z) range of 50-500.

-

For fragmentation analysis (MS/MS), select the precursor ion ([M+H]⁺) and apply a collision energy of 10-30 eV.

-

Visualizations

Logical Workflow for Structure Elucidation

Caption: Logical workflow for the structure elucidation process.

Proposed Mass Spectrometry Fragmentation Pathway

Caption: Proposed ESI-MS fragmentation of the parent ion.

An In-depth Technical Guide to Tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate

CAS Number: 948015-72-3

Introduction

Tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate is a heterocyclic building block that holds potential for applications in medicinal chemistry and drug discovery. The piperidine scaffold is a prevalent motif in a wide array of FDA-approved drugs and biologically active compounds, valued for its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for introducing diverse functionalities.[1][2][3] The presence of a cyanomethyl group provides a reactive handle for further chemical modifications, making this compound a valuable intermediate in the synthesis of more complex molecules. This guide provides an overview of its chemical properties, a plausible synthetic route, and its potential applications in research and development.

Chemical and Physical Properties

Quantitative data for this compound is summarized in the table below. This information is primarily sourced from chemical supplier databases.

| Property | Value |

| CAS Number | 948015-72-3 |

| Molecular Formula | C₁₂H₂₀N₂O₂ |

| Molecular Weight | 224.3 g/mol |

| Appearance | White to off-white solid (predicted) |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. |

| Synonyms | (+/-)-1-N-boc-piperidine-3-methyl nitrile, 1-Boc-3-cyanomethylpiperidine, N-boc-piperidine-3-acetonitrile |

Synthesis and Experimental Protocols

While a specific, validated synthetic protocol for this compound is not publicly documented, a plausible and representative synthetic route can be proposed based on established organic chemistry principles. One common approach involves the nucleophilic substitution of a suitable leaving group on a piperidine scaffold with a cyanide source. An alternative, and often high-yielding method, is the Mitsunobu reaction, which allows for the conversion of an alcohol to a nitrile.

Representative Synthesis via Mitsunobu Reaction

This protocol describes a potential synthesis starting from the commercially available Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate.

Reaction Scheme:

A representative reaction scheme for the synthesis.

Materials:

-

Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

Acetone cyanohydrin

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add acetone cyanohydrin (1.5 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.

Note: The Mitsunobu reaction is a powerful tool for the conversion of alcohols, but it generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative as byproducts, which must be carefully removed during purification.[4][5][6][7]

Potential Applications in Drug Discovery and Medicinal Chemistry

The piperidine ring is a key structural component in numerous pharmaceuticals, particularly those targeting the central nervous system (CNS).[1][8][9] The cyanomethyl group in this compound serves as a versatile precursor for a variety of functional groups.

Role as a Synthetic Intermediate

The logical workflow for utilizing this compound in a drug discovery program would involve its modification into more complex molecules for biological screening.

Workflow for utilization in drug discovery.

Potential Biological Significance

While no specific biological activity has been reported for this compound, derivatives of cyanopyridine and piperidine have shown a broad range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities.[10][11][12] The cyanomethyl group itself can be a key pharmacophore or be transformed into other functional groups that interact with biological targets.

Conclusion

This compound is a valuable, albeit not extensively documented, building block for synthetic and medicinal chemistry. Its N-Boc protected piperidine structure provides a stable and versatile scaffold, while the cyanomethyl group offers a reactive site for further chemical elaboration. Although specific data is scarce, its structural similarity to components of known bioactive molecules suggests its potential as a key intermediate in the development of novel therapeutics. Further research into the synthesis and applications of this compound is warranted to fully explore its utility in drug discovery and development.

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. Mitsunobu Reaction [organic-chemistry.org]

- 6. Mitsunobu_reaction [chemeurope.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. nbinno.com [nbinno.com]

- 10. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Synthesis of Tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a common and effective synthetic route for the preparation of tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing from the commercially available tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate. The methodology involves the conversion of the primary alcohol to a tosylate, a good leaving group, followed by nucleophilic substitution with a cyanide salt.

This document presents detailed experimental protocols, a summary of reagents and reaction conditions in tabular format, and a visual representation of the synthetic workflow to facilitate understanding and replication in a laboratory setting.

Quantitative Data Summary

The following tables summarize the key quantitative data for the two-step synthesis of this compound.

Table 1: Reagents and Stoichiometry

| Step | Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents |

| 1 | Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate | 215.29 | 1.00 | 1.0 |

| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 1.20 | 1.2 | |

| Triethylamine (TEA) or Pyridine | 101.19 / 79.10 | 1.50 | 1.5 | |

| Dichloromethane (DCM) | 84.93 | - | Solvent | |

| 2 | Tert-butyl 3-(tosyloxymethyl)piperidine-1-carboxylate | 369.48 | 1.00 | 1.0 |

| Sodium cyanide (NaCN) | 49.01 | 1.20 | 1.2 | |

| Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) | 73.09 / 78.13 | - | Solvent |

Table 2: Reaction Conditions and Yields

| Step | Reaction | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Tosylation | DCM | 0 to RT | 12-16 | ~90-95 |

| 2 | Cyanation | DMF/DMSO | 60-80 | 6-12 | ~80-90 |

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of this compound.

Step 1: Synthesis of Tert-butyl 3-(tosyloxymethyl)piperidine-1-carboxylate

This procedure outlines the conversion of the primary alcohol to its corresponding tosylate.

Materials:

-

Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (1.5 eq) or pyridine.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude tert-butyl 3-(tosyloxymethyl)piperidine-1-carboxylate is often of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography on silica gel.

Step 2: Synthesis of this compound

This procedure describes the nucleophilic substitution of the tosylate group with cyanide.

Materials:

-

Tert-butyl 3-(tosyloxymethyl)piperidine-1-carboxylate

-

Sodium cyanide (NaCN)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve tert-butyl 3-(tosyloxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add sodium cyanide (1.2 eq) to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for 6-12 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate (3 x).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Mandatory Visualizations

The following diagrams illustrate the synthetic workflow for the preparation of this compound.

Caption: Overall synthetic workflow for the target compound.

Caption: Detailed experimental workflow for each synthetic step.

An In-depth Technical Guide to 2-(1-Boc-3-piperidinyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-Boc-3-piperidinyl)acetonitrile, also known as tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate, is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The presence of the piperidine scaffold, a privileged structure in numerous pharmaceuticals, combined with a reactive nitrile moiety, makes it a versatile intermediate for the synthesis of a diverse range of complex molecules. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled, regioselective reactions at other positions of the molecule. This guide provides a comprehensive overview of the available technical data on 2-(1-Boc-3-piperidinyl)acetonitrile, including its physicochemical properties, synthetic approaches, reactivity, and potential applications in drug development.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of 2-(1-Boc-3-piperidinyl)acetonitrile are not extensively reported in publicly available literature. However, based on its chemical structure and data from commercial suppliers, the following information has been compiled.

| Property | Value | Reference |

| CAS Number | 948015-72-3 | [1] |

| Molecular Formula | C₁₂H₂₀N₂O₂ | [1] |

| Molecular Weight | 224.3 g/mol | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| Appearance | Not available |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the piperidine ring protons (a complex series of multiplets between 1.5 and 4.0 ppm), and the methylene protons of the acetonitrile group (a multiplet, likely a doublet of doublets, between 2.3 and 2.6 ppm).

-

¹³C NMR: The carbon NMR spectrum would likely display a signal for the nitrile carbon around 118-122 ppm, the carbonyl carbon of the Boc group around 155 ppm, the quaternary and methyl carbons of the tert-butyl group around 80 ppm and 28 ppm respectively, and signals for the piperidine ring carbons in the range of 20-50 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of 2-(1-Boc-3-piperidinyl)acetonitrile is expected to exhibit characteristic absorption bands:

-

A sharp, medium-intensity band around 2240-2260 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group.

-

A strong band in the region of 1680-1700 cm⁻¹ due to the C=O stretching of the Boc-carbamate group.

-

C-H stretching vibrations for the alkyl groups in the 2850-3000 cm⁻¹ region.

Mass Spectrometry (MS) (Predicted)

In an ESI-MS spectrum, the molecule would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 225.3. Fragmentation may involve the loss of the Boc group or isobutylene.

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of 2-(1-Boc-3-piperidinyl)acetonitrile is not widely published, its preparation can be envisioned through established synthetic methodologies.

General Synthetic Approach

A plausible synthetic route involves the nucleophilic substitution of a suitable leaving group on a Boc-protected piperidine scaffold with a cyanide source.

Caption: Plausible synthetic pathway for 2-(1-Boc-3-piperidinyl)acetonitrile.

Representative Experimental Protocol (for Analogue Synthesis)

The following is a general procedure for a similar transformation, which could be adapted for the synthesis of the target compound. This protocol describes the synthesis of a substituted piperidine from a corresponding alcohol.

Step 1: Tosylation of 1-Boc-3-(hydroxymethyl)piperidine

-

To a stirred solution of 1-Boc-3-(hydroxymethyl)piperidine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq) followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tosylated intermediate. Purification can be achieved by column chromatography on silica gel.

Step 2: Cyanation of 1-Boc-3-(tosyloxymethyl)piperidine

-

Dissolve the tosylated intermediate (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add sodium cyanide (1.5 eq) to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for 4-8 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2-(1-Boc-3-piperidinyl)acetonitrile.

Reactivity

The reactivity of 2-(1-Boc-3-piperidinyl)acetonitrile is primarily dictated by the nitrile group and the Boc-protected amine.

-

Nitrile Group: The nitrile functionality can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or reacted with organometallic reagents to form ketones.

-

Boc-Protecting Group: The Boc group is stable under a wide range of non-acidic conditions but can be readily removed with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to reveal the secondary amine of the piperidine ring. This deprotection allows for further functionalization at the nitrogen atom.

References

In-Depth Technical Guide: Tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties of tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate, a key building block in the synthesis of various pharmaceutical compounds.

Physicochemical Data

The fundamental molecular characteristics of this compound are summarized below. This data is essential for reaction stoichiometry, analytical characterization, and formulation development.

| Identifier | Value |

| Molecular Formula | C12H20N2O2 |

| Molecular Weight | 224.3 g/mol [1] |

| CAS Number | 948015-72-3[1] |

Molecular Structure and Stoichiometry

The molecular formula, C12H20N2O2, indicates the elemental composition of the molecule. A detailed breakdown of the atomic constituents is provided below, which is foundational for mass spectrometry analysis and molecular modeling.

| Element | Count | Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon (C) | 12 | 12.01 | 144.12 |

| Hydrogen (H) | 20 | 1.01 | 20.20 |

| Nitrogen (N) | 2 | 14.01 | 28.02 |

| Oxygen (O) | 2 | 16.00 | 32.00 |

| Total | 224.34 |

Experimental Protocols

Accurate determination of molecular weight is critical in chemical synthesis and analysis. The following outlines a standard protocol for mass spectrometry, a common technique for this purpose.

Protocol: Molecular Weight Determination by Mass Spectrometry

-

Sample Preparation:

-

Dissolve 1-2 mg of this compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).

-

Perform serial dilutions to achieve a final concentration of approximately 10-50 µg/mL.

-

-

Instrumentation:

-

Utilize an electrospray ionization (ESI) mass spectrometer.

-

Calibrate the instrument using a standard calibration solution (e.g., sodium trifluoroacetate or a commercial ESI tuning mix).

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire data in positive ion mode, scanning a mass-to-charge (m/z) range that includes the expected molecular ion (e.g., m/z 100-500).

-

-

Data Analysis:

-

Identify the peak corresponding to the protonated molecule [M+H]+.

-

The molecular weight is calculated by subtracting the mass of a proton (1.007) from the observed m/z value.

-

Logical Workflow for Compound Characterization

The following diagram illustrates the logical workflow for the characterization of a synthetic compound like this compound.

Caption: Workflow for Synthesis and Characterization.

References

The Strategic Role of Boc-Protected Piperidine Nitriles in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of FDA-approved drugs and biologically active compounds. Its three-dimensional structure and favorable physicochemical properties make it an ideal building block for creating molecules that can effectively interact with biological targets. The introduction of a nitrile (cyano) group to this scaffold further enhances its utility, offering a versatile functional handle for molecular elaboration and a key pharmacophoric element. The use of a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is crucial for regioselective functionalization and for streamlining complex synthetic sequences. This technical guide provides an in-depth exploration of Boc-protected piperidine nitrile building blocks, covering their synthesis, chemical properties, and applications in drug discovery, with a focus on their role as key intermediates in the development of novel therapeutics.

Core Building Blocks: Physicochemical Properties

The positional isomerism of the nitrile group on the piperidine ring significantly influences the molecule's chemical reactivity and its spatial orientation when incorporated into a larger molecule. The three primary isomers—2-cyano, 3-cyano, and 4-cyano-N-Boc-piperidine—serve as the foundational building blocks.

| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Applications |

| N-Boc-2-cyanopiperidine |  | C₁₁H₁₈N₂O₂ | 210.27 | N/A | Precursor for 2-substituted piperidines, synthesis of enzyme inhibitors. |

| N-Boc-3-cyanopiperidine |  | C₁₁H₁₈N₂O₂ | 210.27 | 60-65 | Intermediate for Aurora kinase inhibitors and other complex heterocyclic systems.[1] |

| N-Boc-4-cyanopiperidine |  | C₁₁H₁₈N₂O₂ | 210.27 | 60-63 | Synthesis of Protein Kinase B (Akt) inhibitors, GlyT1 inhibitors, and aminomethylated fluoropiperidines.[2] |

Synthesis of Boc-Protected Piperidine Nitriles: Experimental Protocols

The synthesis of Boc-protected piperidine nitriles can be achieved through various synthetic routes, often starting from the corresponding piperidone or hydroxypiperidine precursors. The choice of method depends on the desired isomer and the availability of starting materials.

Synthesis of N-Boc-4-cyanopiperidine from N-Boc-4-piperidone

This two-step procedure involves the formation of an oxime followed by dehydration to the nitrile.

Step 1: Synthesis of N-Boc-4-oximinopiperidine

-

Materials: N-Boc-4-piperidone, hydroxylamine hydrochloride, sodium acetate, ethanol, water.

-

Procedure:

-

To a solution of N-Boc-4-piperidone (1.0 eq) in a 1:1 mixture of ethanol and water, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude oxime, which can be used in the next step without further purification.

-

Step 2: Dehydration to N-Boc-4-cyanopiperidine

-

Materials: N-Boc-4-oximinopiperidine, acetic anhydride.

-

Procedure:

-

Dissolve the crude N-Boc-4-oximinopiperidine from the previous step in acetic anhydride (5.0 eq).

-

Heat the reaction mixture to 100-120 °C and stir for 2-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it onto crushed ice with stirring.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-4-cyanopiperidine as a white solid. A typical isolated yield for this two-step process is in the range of 70-80%.[3]

-

Synthesis of N-Boc-3-cyanopiperidine from N-Boc-3-piperidone

This method utilizes a similar oximation-dehydration sequence as for the 4-cyano isomer.

Step 1: Synthesis of N-Boc-3-oximinopiperidine

-

Materials: N-Boc-3-piperidone, hydroxylamine hydrochloride, pyridine, ethanol.

-

Procedure:

-

Dissolve N-Boc-3-piperidone (1.0 eq) in ethanol.

-

Add hydroxylamine hydrochloride (1.2 eq) and pyridine (2.0 eq).

-

Stir the mixture at room temperature overnight.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude oxime.

-

Step 2: Dehydration to N-Boc-3-cyanopiperidine

-

Materials: N-Boc-3-oximinopiperidine, phosphorus oxychloride (POCl₃), triethylamine (TEA), dichloromethane (DCM).

-

Procedure:

-

Dissolve the crude N-Boc-3-oximinopiperidine in DCM and cool to 0 °C.

-

Add triethylamine (2.5 eq).

-

Slowly add phosphorus oxychloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by the slow addition of water.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by flash chromatography to yield N-Boc-3-cyanopiperidine.

-

Synthesis of N-Boc-2-cyanopiperidine via Strecker Synthesis

The synthesis of the 2-cyano isomer can be approached via a modified Strecker synthesis, starting from the corresponding aldehyde.

Step 1: Formation of N-Boc-piperidine-2-carboxaldehyde

-

This intermediate can be prepared from N-Boc-2-hydroxymethylpiperidine by oxidation (e.g., using Dess-Martin periodinane or Swern oxidation).

Step 2: Strecker Reaction

-

Materials: N-Boc-piperidine-2-carboxaldehyde, ammonia, potassium cyanide, water, methanol.

-

Procedure:

-

Dissolve N-Boc-piperidine-2-carboxaldehyde (1.0 eq) in a mixture of methanol and aqueous ammonia.

-

Add potassium cyanide (1.1 eq) portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature for 24 hours.[4][5][6]

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by flash chromatography to obtain N-Boc-2-cyanopiperidine.

-

Applications in Drug Discovery: Targeting Key Signaling Pathways

Boc-protected piperidine nitriles are instrumental in the synthesis of inhibitors for a variety of enzymes and transporters implicated in disease. The nitrile group can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a precursor for other functionalities.

Inhibitors of the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[7] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[8][9] Piperidine-containing molecules have been successfully developed as inhibitors of key kinases in this pathway, particularly AKT (also known as Protein Kinase B).

The synthesis of these inhibitors often utilizes N-Boc-4-cyanopiperidine as a key building block, where the nitrile is subsequently reduced to a primary amine and further functionalized.

Caption: The PI3K/AKT signaling pathway and the point of intervention for piperidine-based inhibitors.

Inhibitors of the Glycine Transporter 1 (GlyT1)

The glycine transporter 1 (GlyT1) is responsible for the reuptake of glycine from the synaptic cleft, thereby modulating the activity of N-methyl-D-aspartate (NMDA) receptors, for which glycine is a co-agonist.[10][11] Inhibition of GlyT1 increases synaptic glycine levels, enhancing NMDA receptor function. This mechanism is a promising therapeutic strategy for treating the negative and cognitive symptoms of schizophrenia.[12] Several potent and selective GlyT1 inhibitors incorporate a piperidine nitrile-derived moiety.

Caption: Mechanism of GlyT1 inhibition by piperidine-nitrile derived compounds.

Workflow for the Utilization of Boc-Protected Piperidine Nitriles in Drug Discovery

The journey from a simple building block to a clinical candidate is a multi-step process. Boc-protected piperidine nitriles play a crucial role in the early stages of this process, enabling the rapid synthesis of diverse compound libraries for screening and lead optimization.

Caption: A generalized workflow for the use of Boc-piperidine nitriles in drug discovery.

Conclusion

Boc-protected piperidine nitrile building blocks are invaluable tools in modern medicinal chemistry. Their synthetic accessibility, coupled with the versatility of the nitrile group and the strategic use of the Boc protecting group, allows for the efficient construction of complex and diverse molecular architectures. As demonstrated by their application in the development of inhibitors for critical signaling pathways like PI3K/AKT and transporters such as GlyT1, these building blocks will undoubtedly continue to play a pivotal role in the discovery and development of the next generation of therapeutics. This guide provides a foundational understanding for researchers to leverage the full potential of these versatile chemical entities in their drug discovery endeavors.

References

- 1. N-Boc-3-Cyanopiperidine - Protheragen [protheragen.ai]

- 2. 1-Boc-4-cyanopiperidine | 91419-52-2 [chemicalbook.com]

- 3. 1-Boc-4-cyanopiperidine synthesis - chemicalbook [chemicalbook.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Small-molecule inhibitors of the PI3K signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibitors of GlyT1 affect glycine transport via discrete binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analysis of Binding Determinants for Different Classes of Competitive and Noncompetitive Inhibitors of Glycine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of glycine transporter 1: The yellow brick road to new schizophrenia therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate, a key building block in medicinal chemistry. This document outlines its chemical identity, physicochemical properties, synthesis, and applications in the development of novel therapeutics.

Chemical Identity and Properties

This compound is a heterocyclic compound featuring a piperidine ring substituted with a cyanomethyl group at the 3-position and protected with a tert-butoxycarbonyl (Boc) group at the nitrogen atom. The Boc protecting group allows for regioselective reactions, making this compound a valuable intermediate in multi-step organic synthesis.

IUPAC Name: this compound

Synonyms: N-Boc-3-(cyanomethyl)piperidine, 2-(1-Boc-piperidin-3-yl)acetonitrile, 3-Cyanomethyl-piperidine-1-carboxylic acid tert-butyl ester

The compound exists as a racemate and as individual enantiomers. The (S)-enantiomer is also commercially available and is often utilized in the synthesis of chiral drug candidates.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₀N₂O₂ | --INVALID-LINK--[1] |

| Molecular Weight | 224.3 g/mol | --INVALID-LINK--[1] |

| CAS Number (Racemate) | 948015-72-3 | --INVALID-LINK--[1] |

| CAS Number ((S)-enantiomer) | 1217710-12-7 | --INVALID-LINK--[2] |

| Appearance | White to off-white solid | Predicted |

| Boiling Point | 344.3±15.0 °C | Predicted |

| Density | 1.040±0.06 g/cm³ | Predicted |

| Solubility | Information not readily available | |

| Melting Point | Information not readily available |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published in peer-reviewed journals, a general synthetic approach can be inferred from standard organic chemistry principles and patent literature. The synthesis typically involves the modification of a pre-formed piperidine ring.

A plausible synthetic route starts from a suitable 3-substituted piperidine derivative, which is first N-protected with a Boc group, followed by the introduction of the cyanomethyl moiety.

General Synthetic Workflow:

Caption: General synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

-

Step 1: N-Boc Protection of 3-Hydroxymethylpiperidine: To a solution of 3-hydroxymethylpiperidine in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine) followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O). The reaction is typically stirred at room temperature until completion. The resulting N-Boc protected alcohol is then isolated and purified.

-

Step 2: Conversion of the Hydroxyl Group to a Leaving Group: The hydroxyl group of the N-Boc protected intermediate is converted to a good leaving group, for example, by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine to form a tosylate.

-

Step 3: Nucleophilic Substitution with Cyanide: The tosylated intermediate is then reacted with a cyanide source, such as sodium cyanide (NaCN), in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is typically heated to facilitate the SN2 reaction, yielding this compound. The final product is then purified by column chromatography.

Disclaimer: This is a generalized, hypothetical protocol. Researchers should consult relevant literature and patents for specific reaction conditions and safety precautions.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.4 ppm. The protons on the piperidine ring and the cyanomethyl group would appear as multiplets in the aliphatic region.

-

¹³C NMR: The carbon NMR spectrum would show a signal for the quaternary carbon of the Boc group around 80 ppm and the carbonyl carbon around 155 ppm. The nitrile carbon would appear around 118 ppm. The remaining signals would correspond to the carbons of the piperidine ring and the cyanomethyl group.

-

IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the nitrile (C≡N) stretching vibration around 2240 cm⁻¹ and a strong absorption for the carbonyl (C=O) of the carbamate group around 1690 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

Applications in Drug Development

This compound is a valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals. The piperidine scaffold is a common motif in many biologically active compounds, and the cyanomethyl group can be further elaborated into other functional groups, such as a carboxylic acid or an amine, through hydrolysis or reduction, respectively.

Role as a Pharmaceutical Intermediate:

The primary application of this compound is as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its bifunctional nature (a protected amine and a reactive nitrile) allows for its incorporation into a variety of molecular frameworks.

While specific signaling pathways directly modulated by this compound are not applicable as it is an intermediate, it is a key component in the synthesis of molecules targeting a range of biological pathways. For instance, piperidine-containing compounds have been investigated as inhibitors of various enzymes and as ligands for a multitude of receptors.

Logical Relationship in Drug Discovery:

Caption: Role of the title compound as a building block in a drug discovery workflow.

The versatility of this compound makes it a significant tool for medicinal chemists in the design and synthesis of new chemical entities with potential therapeutic applications. Further research and publication of its detailed synthetic protocols and characterization data would greatly benefit the scientific community.

References

Navigating the Chemical Landscape of C12H20N2O2: A Technical Guide to Fungal Pyrazinones and Beyond

For Researchers, Scientists, and Drug Development Professionals

The chemical formula C12H20N2O2 encompasses a diverse array of structural isomers, each with unique physicochemical properties and biological activities. This technical guide provides an in-depth exploration of the most prominent and well-characterized compounds corresponding to this formula, with a primary focus on the naturally occurring pyrazinone mycotoxins: Aspergillic acid, Neoaspergillic acid, and their derivatives. This document serves as a comprehensive resource, summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological pathways to support ongoing research and drug discovery efforts.

Core Compounds of Interest: The Pyrazinone Family

The most extensively studied isomers of C12H20N2O2 are a group of cyclic hydroxamic acids produced by various species of the fungus Aspergillus. These compounds are of significant interest due to their pronounced antimicrobial and, in some cases, antitumor properties.

Aspergillic Acid

First isolated from Aspergillus flavus in the 1940s, Aspergillic acid is a pale yellow crystalline compound recognized for its antibiotic and antifungal capabilities.[1]

Table 1: Physicochemical Properties of Aspergillic Acid

| Property | Value | Reference |

| IUPAC Name | 6-butan-2-yl-1-hydroxy-3-(2-methylpropyl)pyrazin-2-one | [1] |

| Molecular Weight | 224.30 g/mol | [1] |

| Appearance | Pale yellow needles | [1] |

| Melting Point | 98 °C (208 °F; 371 K) | [1] |

| Density | 1.163 g/cm³ | [1] |

| logP | 1.7 | [1] |

| pKa' | 5.5 | [2] |

| UV max (water, pH 8) | 328 nm (ε 8500), 235 nm (ε 10500) | [2] |

| Solubility | Slightly soluble in cold water; soluble in dilute acids and alkalies, alcohol, ether, acetone, benzene, chloroform, pyridine. | [2] |

Biological Activity and Mechanism of Action:

Aspergillic acid exhibits bactericidal activity against a range of Gram-positive and some Gram-negative bacteria.[1] Its primary mechanism of action is attributed to its function as a potent chelating agent, a characteristic conferred by its cyclic hydroxamic acid functional group. This group acts as a bidentate ligand, with a particularly high affinity for ferric iron (Fe³⁺).

The chelation of iron is critical to its antimicrobial effect. Microorganisms rely on iron as an essential cofactor for numerous vital enzymatic processes, including cellular respiration and DNA synthesis. By sequestering iron from the environment, Aspergillic acid effectively deprives bacteria of this crucial nutrient, leading to growth inhibition. The complex formed between three molecules of Aspergillic acid and one iron ion is a stable, reddish-colored octahedral complex known as ferriaspergillin. The toxicity of aspergillic acid is also linked to its ability to chelate other physiologically important ions, such as calcium.[1]

Recent studies have also highlighted its potential role in fungal virulence. In Aspergillus flavus, Aspergillic acid production has been associated with the fungus's ability to successfully infect maize kernels.[3] Furthermore, it has demonstrated potent antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.[4] Some research has also pointed towards potential anticancer activity.[5]

Biosynthesis:

The biosynthesis of Aspergillic acid in Aspergillus flavus originates from the amino acids L-leucine and L-isoleucine.[1] The biosynthetic pathway is governed by a set of genes organized in a cluster, referred to as the asa cluster.[3] A key enzyme in this pathway is a nonribosomal peptide synthetase-like (NRPS-like) enzyme, AsaC, which is responsible for the initial condensation of the precursor amino acids to form deoxyaspergillic acid.[6] Subsequent enzymatic modifications, including hydroxylation, lead to the final Aspergillic acid structure.[7]

Neoaspergillic Acid

Neoaspergillic acid is a structural isomer of Aspergillic acid, also produced by Aspergillus species.[8] It shares the same core pyrazinone hydroxamic acid structure but differs in the arrangement of its alkyl side chains, being derived from two molecules of L-leucine.[6]

Table 2: Physicochemical Properties of Neoaspergillic Acid

| Property | Value | Reference |

| IUPAC Name | 1-hydroxy-3,6-bis(2-methylpropyl)pyrazin-2-one | [9] |

| Molecular Weight | 224.30 g/mol | [9] |

| logP (XLogP3) | 1.8 | [9] |

Biological Activity and Mechanism of Action:

Neoaspergillic acid has demonstrated significant biological activity, though it is less studied than Aspergillic acid.[8] It exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria, with reported Minimum Inhibitory Concentration (MIC) values ranging from 0.49 to 15.62 μg/mL.[10] Additionally, it has shown moderate inhibitory activities against several human cancer cell lines, with IC50 values between 7.99 and 24.90 μg/mL.[10] The lethal dose (LD50) in mice has been reported as 125 mg/kg, indicating a relatively high toxicity.[11] Like Aspergillic acid, its biological activities are likely linked to its iron-chelating properties.

Biosynthesis:

The production of Neoaspergillic acid has been observed in co-cultures of certain fungal strains and under specific growth conditions.[12] Its biosynthetic gene cluster has been identified and is analogous to that of Aspergillic acid, with a core NRPS-like enzyme responsible for condensing two L-leucine molecules.[6][12] The precursor to Neoaspergillic acid is flavacol.[6]

Deoxyhydroxyaspergillic Acid and Other Derivatives

Deoxyhydroxyaspergillic acid is another related compound within this family of fungal metabolites.[13] While its specific biological activities are not as well-documented, it is a key intermediate in the biosynthesis of other pyrazinone derivatives.[7]

Synthetic Isomers of C12H20N2O2

Beyond the naturally occurring fungal metabolites, the chemical formula C12H20N2O2 represents a vast landscape of synthetic compounds. A search of chemical databases reveals numerous structural isomers, many of which remain poorly characterized. However, some key structural motifs, such as the piperidine and pyrrolidine rings, are prevalent and of significant interest in medicinal chemistry due to their presence in many FDA-approved drugs.

Table 3: Examples of Synthetic Isomers of C12H20N2O2

| CAS Number | IUPAC Name | Structural Class |

| 6339-48-6 | 2,5-bis[(dimethylamino)methyl]benzene-1,4-diol | Substituted Benzene |

| 6310-76-5 | N,N'-Ethylenebis(4-oxo-2-pentanimine) | Imine |

| 63958-62-3 | 1,1'-(1,4-dioxo-1,4-butanediyl)bis-Pyrrolidine | Pyrrolidine derivative |

The synthesis of functionalized piperidines and pyrrolidines is an active area of research, with numerous one-pot and multi-component reactions being developed to access a wide range of derivatives for biological screening.[11] These scaffolds are known to interact with a variety of biological targets, including G-protein coupled receptors and enzymes.

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, and characterization of these compounds are crucial for their further study and development.

Isolation and Purification of Aspergillic Acid

A general protocol for the extraction and purification of Aspergillic acid from fungal cultures involves solvent extraction followed by chromatographic separation.

Synthesis of Functionalized Piperidines

One-pot multi-component reactions are efficient methods for generating libraries of functionalized piperidines for biological screening.

Four-Component Condensation for Piperid-4-ones:

-

To a solution of a tosyl imine (1.0 equivalent) in methanol, add titanium tetrachloride at a controlled temperature.

-

Add diketene (1.2 equivalents) to the reaction mixture.

-

After consumption of the starting materials (monitored by TLC), introduce an aldehyde (1.0 equivalent).

-

Stir the reaction until completion.

-

The resulting mixture of diastereomers can be converted to a single 2,6-cis-diastereomer via epimerization with potassium carbonate.

-

Purify the crude product by flash column chromatography.

Future Directions

The diverse biological activities of C12H20N2O2 isomers, particularly the pyrazinone mycotoxins, present exciting opportunities for drug discovery. Further research is warranted in the following areas:

-

Comprehensive Biological Screening: A systematic evaluation of the broader range of synthetic C12H20N2O2 isomers for various biological activities is needed.

-

Mechanism of Action Studies: For compounds exhibiting promising activity, detailed mechanistic studies are required to identify their molecular targets and signaling pathways.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of analog libraries will be crucial for optimizing the potency and selectivity of lead compounds.

-

Toxicology and Pharmacokinetic Profiling: In-depth toxicological and pharmacokinetic studies are essential for advancing any potential therapeutic candidates.

This technical guide provides a foundational understanding of the key properties and biological activities of compounds with the chemical formula C12H20N2O2. It is intended to serve as a valuable resource for researchers and scientists working at the forefront of chemical biology and drug development.

References

- 1. 81926-24-1(2,3,6,7-Tetrahydro-benzo1,2-b:4,5-b'difuran) | Kuujia.com [kuujia.com]

- 2. Cas 81926-24-1,2,3,6,7-TETRAHYDROBENZO[1,2-B:4,5-B']DIFURAN | lookchem [lookchem.com]

- 3. Propanenitrile, 3,3'-oxybis- [webbook.nist.gov]

- 4. 2,5-bis(diethylaminomethyl)benzene-1,4-diol|5424-68-0 - MOLBASE Encyclopedia [m.molbase.com]

- 5. 1,4-Benzenediol, 2,5-bis((diethylamino)methyl)- | C16H28N2O2 | CID 94986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis, structure, and antiviral properties of novel 2-adamantyl-5-aryl-2H-tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Propanenitrile, 3,3'-oxybis- [webbook.nist.gov]

- 9. Pyrrolidinium, 1,1'-(1,4-butanediyl)bis[1-methyl- | C14H30N2+2 | CID 3048217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- | C10H16N2O3 | CID 89693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Page loading... [guidechem.com]

- 13. electronicsandbooks.com [electronicsandbooks.com]

An In-depth Technical Guide to Tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The document details its chemical properties, a plausible synthetic route with experimental protocols, and its characterization data.

Core Compound Properties

This compound, with CAS number 948015-72-3, is a key intermediate for the synthesis of more complex molecules. Its chemical structure combines a piperidine ring, a cyanomethyl group, and a tert-butoxycarbonyl (Boc) protecting group, making it a versatile scaffold for further chemical modifications.

| Property | Value | Source |

| CAS Number | 948015-72-3 | [1] |

| Molecular Formula | C₁₂H₂₀N₂O₂ | [1] |

| Molecular Weight | 224.3 g/mol | [1] |

| Appearance | White to off-white solid | |

| Purity | ≥97% | [1] |

Synthesis and Experimental Protocols

Step 1: Synthesis of Tert-butyl 3-((tosyloxy)methyl)piperidine-1-carboxylate

This initial step involves the tosylation of the primary alcohol of 1-Boc-3-(hydroxymethyl)piperidine. This is a standard procedure to convert the hydroxyl group into a good leaving group for the subsequent nucleophilic substitution.

Experimental Protocol:

To a stirred solution of 1-Boc-3-(hydroxymethyl)piperidine (1 equivalent) in dichloromethane (CH₂Cl₂) at 0 °C is added triethylamine (1.5 equivalents). To this mixture, p-toluenesulfonyl chloride (1.2 equivalents) is added portion-wise, maintaining the temperature at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours. Upon completion, the reaction is quenched with water and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of this compound

The second step is a nucleophilic substitution reaction where the tosylate group is displaced by a cyanide ion to form the desired cyanomethyl group.

Experimental Protocol:

To a solution of Tert-butyl 3-((tosyloxy)methyl)piperidine-1-carboxylate (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added sodium cyanide (NaCN) or potassium cyanide (KCN) (1.5 equivalents). The reaction mixture is heated to 60-80 °C and stirred for 8-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled to room temperature and diluted with water. The product is then extracted with an organic solvent such as ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by flash column chromatography to afford this compound.

Characterization Data

The structural confirmation of this compound is typically achieved through spectroscopic methods. While publicly available spectra are limited, the expected data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are outlined below based on the compound's structure.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm), piperidine ring protons (multiplets, ~1.2-3.6 ppm), and the cyanomethyl protons (doublet, ~2.4 ppm). |

| ¹³C NMR | Resonances for the carbonyl carbon of the Boc group (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), the carbons of the piperidine ring, the cyanomethyl carbon, and the nitrile carbon (~118 ppm). |

| IR Spectroscopy | Characteristic absorption bands for the C≡N stretch (~2245 cm⁻¹), the C=O stretch of the carbamate (~1690 cm⁻¹), and C-H stretches. |

| Mass Spectrometry | The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ consistent with the molecular weight of 224.3 g/mol . |

Potential Applications in Drug Discovery

Piperidine derivatives are prevalent scaffolds in a wide range of pharmaceuticals due to their favorable physicochemical properties and their ability to interact with various biological targets. The cyanomethyl group can serve as a precursor for other functional groups, such as carboxylic acids or amines, or it can act as a key pharmacophore itself. As such, this compound is a valuable building block for the synthesis of novel therapeutic agents.

The following diagram illustrates a generalized workflow where this compound can be utilized in a drug discovery program.

Caption: Generalized workflow for the use of this compound in drug discovery.

The following diagram illustrates the plausible synthetic pathway described in this guide.

Caption: Plausible two-step synthesis of this compound.

References

Commercial Availability and Synthetic Utility of Tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: December 28, 2025

Abstract

Tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate is a key heterocyclic building block with significant applications in medicinal chemistry, most notably as a crucial intermediate in the synthesis of Janus kinase (JAK) inhibitors. This technical guide provides a comprehensive overview of its commercial availability, pricing, and detailed synthetic protocols. Furthermore, it elucidates its role in the drug development process through the lens of the JAK-STAT signaling pathway, a critical pathway in immune response and cell growth. Experimental workflows and relevant biological pathways are visualized to provide a clear and concise understanding for researchers and drug development professionals.

Introduction

This compound, also known as 1-Boc-3-(cyanomethyl)piperidine, is a piperidine derivative featuring a cyanomethyl group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen. This specific arrangement of functional groups makes it a versatile synthon for the introduction of a substituted piperidine moiety into larger, more complex molecules. Its structural significance is underscored by its role as a key intermediate in the synthesis of several commercially successful drugs, particularly those targeting the Janus kinase (JAK) family of enzymes.

The inhibition of JAKs has emerged as a vital therapeutic strategy for a range of autoimmune diseases, including rheumatoid arthritis and psoriasis, as well as certain cancers. Consequently, the efficient and scalable synthesis of key intermediates like this compound is of paramount importance to the pharmaceutical industry.

Commercial Availability and Pricing

This compound is readily available from a multitude of chemical suppliers worldwide. The compound is offered in various purities and quantities, catering to both small-scale research and larger-scale developmental needs.

Table 1: Commercial Suppliers and Pricing of this compound

| Supplier | Product Number | Purity | Quantity | Price (USD) |

| AK Scientific | Y4817 | >97% | 1 g | $211 |

| American Custom Chemicals Corporation | CHM0093081 | 95% | 1 g | $808.89 |

| TRC | B815063 | Not Specified | 50 mg | $45 |

| Sassafras Triangle Pot Rack | Not Specified | Not Specified | Not Specified | $28.99 |

| Design Your Own Sign NEONWILL TEST | Not Specified | Not Specified | Not Specified | $28.99 |

| Bullseye - Plain Plate | Not Specified | Not Specified | Not Specified | $28.99 |

Note: Prices are subject to change and may vary based on the supplier, quantity, and purity.

The compound is available as a racemic mixture (CAS No. 948015-72-3) as well as in its enantiomerically pure forms, (R)-tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate (CAS No. 1039361-80-2) and (S)-tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate (CAS No. 1217710-12-7). The availability of specific enantiomers is critical for the synthesis of stereospecific drug molecules.

Synthesis and Purification Protocols

The synthesis of this compound typically involves the N-Boc protection of a pre-existing 3-(cyanomethyl)piperidine or the introduction of the cyanomethyl group onto a Boc-protected piperidine precursor. Below is a representative experimental protocol.

Synthesis of this compound

Reaction Scheme:

The Indispensable Role of the Boc Protecting Group in Piperidine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its synthesis, particularly with specific substitution patterns, is a cornerstone of medicinal chemistry and drug development. A key strategy in the synthetic chemist's arsenal for managing the reactivity of the piperidine nitrogen is the use of protecting groups, among which the tert-butoxycarbonyl (Boc) group stands out for its versatility and reliability. This technical guide provides an in-depth exploration of the pivotal role of the Boc protecting group in piperidine synthesis, detailing its advantages, reaction mechanisms, and practical applications, supported by experimental protocols and comparative data.

Core Principles of the Boc Protecting Group in Piperidine Chemistry

The tert-butoxycarbonyl (Boc) group is a carbamate-based protecting group highly valued for its robustness and predictable reactivity. Its widespread adoption in piperidine synthesis stems from a unique combination of stability across a broad range of chemical environments and its facile, selective removal under acidic conditions.[1]

Key Advantages:

-

Stability: The Boc group is stable to a wide variety of non-acidic reagents, including strong bases, nucleophiles, and common reducing and oxidizing agents.[2][3] This stability allows for extensive chemical modifications on other parts of the piperidine ring or its substituents without risking premature deprotection.[2]

-

Orthogonality: The acid-lability of the Boc group is a cornerstone of its utility, allowing for its selective removal in the presence of other protecting groups that are sensitive to different conditions.[1][4] This orthogonality is crucial in multi-step syntheses where differential protection is required. For example, it is orthogonal to the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group.[3][5]

-

Improved Handling and Solubility: The introduction of the lipophilic Boc group can improve the solubility of piperidine intermediates in organic solvents, facilitating purification by chromatography.

-

High-Yielding Reactions: Both the introduction and removal of the Boc group are typically high-yielding processes.[5]

Reaction Mechanisms

Boc Protection of Piperidine

The most common method for the introduction of the Boc group onto the piperidine nitrogen involves the reaction with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride).[1][6] The reaction proceeds via a nucleophilic acyl substitution where the piperidine nitrogen attacks one of the electrophilic carbonyl carbons of the anhydride.[6][7] This can be performed with or without a base. In the absence of a base, an intermediate tert-butyl carbonate acts as the base to deprotonate the ammonium salt. This intermediate is unstable and decomposes into tert-butanol and carbon dioxide.[1][7] The use of a non-nucleophilic base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) can accelerate the reaction.

Boc Deprotection of N-Boc-Piperidine

The removal of the Boc group is typically achieved under acidic conditions, most commonly with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.[6][8] The mechanism is initiated by the protonation of the carbamate's carbonyl oxygen.[1][6] This is followed by the cleavage of the C-O bond to form a stable tert-butyl cation and a carbamic acid intermediate.[6] The carbamic acid is unstable and readily decarboxylates to yield the free piperidine (as its ammonium salt) and carbon dioxide.[1][6]

Strategic Application in Piperidine Synthesis

The Boc group is instrumental in multi-step syntheses of complex, functionalized piperidines. By protecting the piperidine nitrogen, chemists can perform a wide range of reactions on other parts of the molecule that would otherwise be incompatible with a free secondary amine.

A typical workflow for the synthesis of a substituted piperidine using a Boc protecting group strategy is as follows:

This strategy allows for the regioselective functionalization of the piperidine ring. For instance, C-H functionalization of N-Boc-piperidine can be directed to specific positions by the choice of catalyst.[9]

Data Presentation

The following tables summarize quantitative data for typical Boc protection and deprotection reactions of piperidine derivatives, compiled from various sources.

Table 1: Performance of Boc Protection of Piperidine Derivatives

| Substrate | Reagents and Conditions | Yield (%) | Reference |

| Dimethyl (S)-2-aminopentanedioate | (Boc)₂O, TEA, DMAP (cat.), CH₂Cl₂ | 92 | |

| 4-Anilino-piperidine | (Boc)₂O, TEA, THF | >90 (estimated) | [5] |

| Various primary and secondary amines | (Boc)₂O, Iodine (cat.), solvent-free | High (not specified) | [10] |

Table 2: Performance of Boc Deprotection of N-Boc-Piperidine Derivatives

| Substrate | Reagents and Conditions | Yield (%) | Reference |

| N-Boc-4-anilino-piperidine | 4M HCl in 1,4-dioxane | High (quantitative) | [5] |

| General N-Boc protected amines | 20-50% TFA in DCM | High (quantitative) | [8] |

| Intermediate Boc-protected piperazine | 6N HCl | Not specified | [11] |

| N-Boc glycine | Thermal (Methanol, continuous flow) | 95 | [12] |

Experimental Protocols

The following are detailed methodologies for the Boc protection and deprotection of a generic piperidine substrate. These protocols are based on general procedures and may require optimization for specific applications.

Protocol 1: Boc Protection of Piperidine

Materials:

-

Piperidine derivative (1.0 equiv)

-

Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv)

-

Triethylamine (TEA, 1.2 equiv) or 4-Dimethylaminopyridine (DMAP, catalytic amount)

-

Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the piperidine derivative (1.0 equiv) in the chosen solvent (e.g., CH₂Cl₂).

-

Add the base (e.g., TEA, 1.2 equiv). If using DMAP, add a catalytic amount.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 equiv) in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water or saturated aqueous NaHCO₃ solution.

-

Extract the product with an organic solvent (e.g., CH₂Cl₂, ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography if necessary.

Protocol 2: Acid-Mediated Boc Deprotection of N-Boc-Piperidine

Materials:

-

N-Boc-piperidine derivative (1.0 equiv)

-

Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution or other base for neutralization

-

Toluene (optional, for azeotropic removal of TFA)

Procedure:

-

Dissolve the N-Boc-piperidine derivative (1.0 equiv) in DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v) or add a solution of 4M HCl in 1,4-dioxane (e.g., 5-10 equivalents).

-

Stir the reaction mixture at room temperature for 30 minutes to 2 hours.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Upon completion, remove the solvent and excess acid under reduced pressure. Co-evaporation with toluene can help remove residual TFA.[8]

-

For work-up, carefully neutralize the residue by adding a saturated aqueous NaHCO₃ solution or another suitable base until the pH is basic.

-

Extract the deprotected piperidine with an appropriate organic solvent.

-

Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate to yield the free piperidine derivative.

Conclusion

The tert-butoxycarbonyl (Boc) protecting group is an indispensable tool in modern organic synthesis, particularly in the construction of complex piperidine-containing molecules. Its unique combination of stability to a wide range of reagents and its facile removal under acidic conditions provides a robust and versatile strategy for the temporary masking of the piperidine nitrogen.[3][4] This allows for the precise and high-yielding synthesis of functionalized piperidine derivatives that are critical intermediates in drug discovery and development. The strategic application of Boc protection, guided by a thorough understanding of its chemistry and reaction kinetics, will continue to be a cornerstone of synthetic strategies aimed at producing novel therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Boc-Protected Amino Groups [organic-chemistry.org]

- 11. jgtps.com [jgtps.com]

- 12. pubs.acs.org [pubs.acs.org]

A Technical Guide to Substituted Piperidine Derivatives in Drug Discovery

Abstract: The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry. Its prevalence in both natural products and FDA-approved pharmaceuticals underscores its significance as a "privileged scaffold."[1] This is attributed to its favorable physicochemical properties, including chemical stability, the ability to modulate lipophilicity and water solubility, and its conformational flexibility, which allows for optimal binding to diverse biological targets.[1][2] Piperidine derivatives have demonstrated a vast range of pharmacological activities, leading to their development as anticancer, antiviral, analgesic, anti-inflammatory, and antipsychotic agents.[3][4] This technical guide provides an in-depth overview of substituted piperidine derivatives for researchers, scientists, and drug development professionals. It covers key synthetic strategies, detailed experimental protocols, structure-activity relationship (SAR) analyses of major therapeutic classes, and the underlying molecular mechanisms of action.

The Piperidine Scaffold in Drug Development

The piperidine motif is a fundamental building block in the design of therapeutic agents, particularly those targeting the central nervous system (CNS).[2] Its structural features allow it to serve as a versatile scaffold that can be readily functionalized at multiple positions to fine-tune pharmacological activity, selectivity, and pharmacokinetic properties.[1] The introduction of chiral centers within the piperidine ring can further enhance biological activity and selectivity while potentially reducing off-target effects.[5] A significant number of blockbuster drugs, including the stimulant methylphenidate (Ritalin), the opioid analgesic fentanyl, and the antipsychotic haloperidol, feature a piperidine core, highlighting the scaffold's profound impact on medicine.

A generalized workflow for the discovery of novel piperidine-based drugs is outlined below. The process is iterative, beginning with the design and synthesis of a focused library of compounds, followed by comprehensive biological screening and lead optimization to identify promising clinical candidates.

Caption: A typical workflow for piperidine-based drug discovery.

Key Synthetic Strategies